5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide is a heterocyclic compound that combines a thiophene ring with a furan moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of both furan and thiophene rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Furan Moiety: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of the Furan and Thiophene Rings: The coupling of the furan and thiophene rings can be achieved through Suzuki-Miyaura cross-coupling reactions, which involve the use of palladium catalysts and boron reagents.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and furans.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiophene and furan derivatives.
Scientific Research Applications
5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(2-hydroxy-3-(4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide: A compound with similar structural features but different substituents.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another heterocyclic compound with a furan ring.
Uniqueness
5-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]thiophene-2-carboxamide is unique due to the combination of furan and thiophene rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-4-3-10(18-11)12(16)14-6-5-8(15)9-2-1-7-17-9/h1-4,7-8,15H,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGZPGJGKATHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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